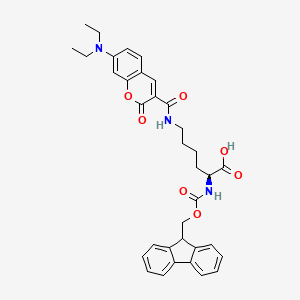

Fmoc-Lys(DEAC)-OH

Description

Properties

IUPAC Name |

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMFQHWCBTZYDC-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Fmoc-Lys(DEAC)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative widely utilized in solid-phase peptide synthesis. It incorporates a 7-(diethylamino)coumarin-4-yl)acetyl (DEAC) group, a fluorescent "caged" moiety. This caging group allows for the controlled release and activation of the lysine side chain, typically through photolysis, while the inherent fluorescence of the DEAC group serves as a valuable reporter for tracking and quantification. This guide provides a detailed overview of its core photophysical characteristics and the experimental methodologies used for their determination.

Core Photophysical Data

The photophysical properties of the DEAC fluorophore are central to its application. The key parameters for a DEAC-caged lysine derivative, often referred to as DEAC451-Lys, are summarized below. These values are typically measured in solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers like phosphate-buffered saline (PBS).

| Property | Symbol | Value | Units |

| Absorption Maximum | λabs | ~451 | nm |

| Emission Maximum | λem | ~491 | nm |

| Molar Extinction Coefficient | ε | ~45,000 | M-1cm-1 |

| Fluorescence Quantum Yield | Φ | ~0.43 | - |

| Fluorescence Lifetime | τ | 2-5 (typical range for DEAC dyes) | ns |

Experimental Protocols

The characterization of this compound's photophysical properties relies on a series of standard spectroscopic techniques.

Measurement of Absorption and Emission Spectra

This is the foundational analysis to determine the wavelengths at which the molecule absorbs and emits light.

-

Instrumentation: A UV-Visible spectrophotometer is used for absorbance measurements, and a spectrofluorometer is required for emission and excitation spectra.

-

Sample Preparation: A dilute stock solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade DMSO or acetonitrile). This stock is then diluted further in the desired final solvent (e.g., PBS, pH 7.4) to an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Procedure:

-

The absorbance spectrum is recorded using the UV-Vis spectrophotometer, scanning a range from approximately 300 nm to 600 nm to identify the absorption maximum (λabs).

-

Using the spectrofluorometer, an excitation spectrum is first recorded by setting the emission monochromator to the approximate emission maximum (~490 nm) and scanning the excitation wavelengths.

-

The emission spectrum is then recorded by setting the excitation monochromator to the determined absorption maximum (λabs, ~451 nm) and scanning the emission wavelengths. The peak of this spectrum defines the emission maximum (λem).

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl).

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

A series of solutions of known concentrations of this compound are prepared by serial dilution from a carefully weighed stock.

-

The absorbance of each solution is measured at the absorption maximum (λabs).

-

A plot of absorbance versus concentration is generated.

-

The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) when the path length (c) is 1 cm.

-

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It is often determined using a relative method comparing the sample to a well-characterized fluorescent standard.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: A fluorescent standard with an overlapping absorption/emission profile is chosen. For DEAC, common standards include Coumarin 1 (in ethanol) or quinine sulfate (in 0.1 M H2SO4).

-

Procedure:

-

The absorbance of both the this compound sample and the standard solution are measured at the chosen excitation wavelength and adjusted to be low and nearly identical (typically < 0.1).

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument settings (e.g., excitation wavelength, slit widths).

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

-

Instrumentation: A time-resolved fluorometer, typically utilizing the Time-Correlated Single Photon Counting (TCSPC) technique.

-

Procedure:

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a very short pulse width.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of photon arrival times is constructed over many cycles.

-

This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

-

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the characterization of this compound.

In-Depth Technical Guide: Excitation and Emission Spectra of DEAC-caged Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-diethylaminocoumarin (DEAC)-caged lysine, a critical tool for spatiotemporal control of biological processes. This document details the available data on its excitation and emission spectra, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Spectroscopic Properties

The photophysical characteristics of DEAC-caged lysine are primarily determined by the DEAC chromophore. While specific data for DEAC directly conjugated to lysine is limited in publicly available literature, the properties can be closely approximated by examining the DEAC caging group itself and analogous DEAC-caged molecules.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for the DEAC chromophore, which are expected to be representative of DEAC-caged lysine.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~380 - 400 nm | The absorption maximum can be influenced by the solvent and the caged molecule. |

| Emission Maximum (λem) | ~460 nm | Typical for coumarin-based fluorophores when excited at their maximum absorption wavelength. |

| Molar Extinction Coefficient (ε) | ~25,704 M-1cm-1 | Based on data for 7-diethylamino-4-methylcoumarin at 375 nm. This value is a strong indicator for the DEAC chromophore. |

| Fluorescence Quantum Yield (Φf) | Not specified | The fluorescence quantum yield for DEAC-caged lysine is not readily available in the reviewed literature. A generalized protocol for its determination is provided below. |

| Uncaging Quantum Yield (Φu) | 0.15 - 0.31 | For DEAC-caged 8-bromo-substituted cyclic nucleotides[1]. This value reflects the efficiency of the photolysis reaction, not fluorescence. |

Experimental Protocols

Precise characterization of DEAC-caged lysine requires standardized experimental procedures. The following protocols are provided as a guide for determining the key spectroscopic parameters.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

DEAC-caged lysine

-

High-purity solvent (e.g., ethanol, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and calibrated micropipettes

Procedure:

-

Prepare a stock solution of DEAC-caged lysine of a known concentration in the chosen solvent.

-

Create a series of dilutions from the stock solution to obtain at least five different concentrations.

-

Measure the absorbance of the solvent blank and each of the diluted solutions at the determined excitation maximum (~380-400 nm) using the UV-Vis spectrophotometer.

-

Plot the measured absorbance values against the corresponding concentrations.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M-1cm-1, assuming a 1 cm path length.

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials:

-

DEAC-caged lysine solution

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Coumarin 102 in ethanol, Φf = 0.764)

-

Fluorometer with an integrating sphere

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare dilute solutions of both the DEAC-caged lysine and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard solution using the fluorometer. The excitation wavelength should be the same for both measurements.

-

Integrate the area under the emission curves for both the sample and the standard to obtain their respective integrated fluorescence intensities.

-

Calculate the fluorescence quantum yield of the DEAC-caged lysine using the following equation:

Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of DEAC-caged lysine.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway: Light-Activated Release of Lysine

The primary application of DEAC-caged lysine is the precise, light-induced release of lysine to study its role in various biological signaling pathways. The general mechanism is depicted below.

Caption: Light-Induced Uncaging of Lysine.

References

Technical Guide: Synthesis and Characterization of Fmoc-Lys(DEAC)-OH

This guide provides a comprehensive overview of the synthesis, characterization, and application of Fmoc-Lys(DEAC)-OH, a photolabile "caged" amino acid derivative. This compound is of significant interest to researchers in chemical biology and drug development for its ability to control biological processes with high spatiotemporal precision. The 7-diethylaminocoumarin (DEAC) caging group allows for the rapid, light-induced release of the native lysine amino acid, enabling the precise study of cellular signaling and protein function.

Synthesis Workflow

The synthesis of this compound is typically achieved through the reaction of Fmoc-L-lysine with a DEAC-based chloroformate reagent. This process involves the selective acylation of the ε-amino group of the lysine side chain. The subsequent purification is critical to isolate the desired product.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis and Purification

This protocol outlines a general procedure for the synthesis of this compound. Researchers should consult primary literature for specific reaction conditions and reagent stoichiometry.

Materials:

-

Fmoc-L-lysine

-

(7-Diethylaminocoumarin-4-yl)methyl chloroformate (DEAC-chloroformate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Fmoc-L-lysine in anhydrous DCM.

-

Base Addition: Add DIPEA to the solution to act as a base.

-

Reaction: Slowly add a solution of DEAC-chloroformate in DCM to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a mild acid (e.g., dilute HCl). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of EtOAc in hexanes.

-

Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize expected characterization data.

Table 1: NMR Spectroscopic Data

| Nucleus | Expected Chemical Shifts (δ, ppm) in CDCl₃ |

|---|---|

| ¹H NMR | 7.7-7.2 (m, Ar-H of Fmoc & Coumarin), 6.5-6.1 (m, Coumarin-H), 5.1 (s, CH₂-O), 4.4-4.2 (m, Fmoc-CH & CH₂), 3.4 (q, N-CH₂CH₃), 3.1 (m, ε-CH₂), 1.9-1.4 (m, Lysine CH₂), 1.2 (t, N-CH₂CH₃) |

| ¹³C NMR | ~176 (C=O, acid), ~162 (C=O, carbamate), ~156 (C=O, Fmoc), 155-110 (Ar-C), ~67 (Fmoc-CH), ~65 (CH₂-O), ~47 (Fmoc-CH₂), ~45 (N-CH₂), ~40 (α-CH), 30-22 (Lysine CH₂), ~12 (CH₃) |

Table 2: Mass Spectrometry and HPLC Data

| Analysis Method | Expected Value |

|---|---|

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₃₆H₃₉N₃O₇ approx. 626.28 g/mol |

| HPLC Purity | >95% (Typical, may vary by synthesis) |

| HPLC Retention Time | Varies based on column and mobile phase conditions |

Mechanism of Photochemical Release (Uncaging)

The core functionality of this compound lies in its ability to release native lysine upon irradiation with light, typically in the violet-blue range (~400-450 nm). This "uncaging" process is rapid and results in the cleavage of the DEAC carbamate from the lysine side chain.

Caption: Light-induced release of lysine from its DEAC cage.

Application in Signaling Pathway Analysis

Caged amino acids like this compound are powerful tools for dissecting complex signaling pathways. For example, they can be used to study the role of post-translational modifications (PTMs) like ubiquitination or acetylation at precise times. A researcher could incorporate the caged lysine into a protein and then trigger its "uncaging" with a focused laser to study the immediate downstream effects on a specific cellular process.

The diagram below illustrates a generalized workflow for using a caged amino acid to investigate the role of a specific lysine residue in a kinase activation cascade.

Caption: Workflow for studying signaling using caged lysine.

Navigating the Synthesis and Application of Fmoc-Lys(DEAC)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of photolabile protecting groups, or "caging" groups, has become an indispensable tool in the precise spatiotemporal control of biological processes. Among these, the 7-(diethylamino)coumarin (DEAC) group has emerged as a valuable photolabile caging moiety, particularly for masking the functionality of bioactive molecules until their release is triggered by light. This in-depth technical guide focuses on Fmoc-Lys(DEAC)-OH, a key building block for the site-specific incorporation of a photoactivatable lysine residue into peptides, and provides essential information for researchers working in chemical biology and drug development.

Commercial Availability: A Challenging Landscape

-

Custom Synthesis of the Building Block: This involves the chemical synthesis of this compound from precursor molecules. This approach offers the highest degree of control but requires significant expertise in organic synthesis.

-

Custom Peptide Synthesis Services: A more common and practical approach is to outsource the synthesis of the entire peptide containing the DEAC-modified lysine to a specialized custom peptide synthesis company. These companies have the expertise and equipment to perform the necessary on-resin modifications. Several companies, while not listing this compound as a catalog item, offer services for incorporating non-standard and modified amino acids, including those with photolabile protecting groups. Researchers are encouraged to inquire with vendors specializing in complex peptide synthesis.

Physicochemical and Photophysical Properties of the DEAC Caging Group

The DEAC caging group exhibits favorable photophysical properties for biological applications, particularly its sensitivity to visible light, which can reduce cellular photodamage compared to UV-sensitive caging groups. A variation, DEAC450, has been developed with a red-shifted absorption maximum, further enhancing its utility for two-photon uncaging experiments.[1][2]

| Property | Value | Notes |

| Absorption Maximum (λmax) | ~450-453 nm | For DEAC450, which is optimized for visible light uncaging.[1] |

| Molar Extinction Coefficient (ε) | ~43,000 M⁻¹cm⁻¹ at 453 nm | For DEAC450-cGMP, indicating strong light absorption.[1] |

| Quantum Yield of Photolysis (Φ) | 0.18 - 0.78 | Varies depending on the caged molecule and local environment. For DEAC450-cGMP, a quantum yield of 0.18 was reported.[1] A quantum yield of 0.39 has been reported for DEAC450-caged GABA.[3] |

| Recommended Uncaging Wavelength | Blue light (e.g., 473 nm) | For one-photon excitation. |

| Two-Photon Excitation | ~900 nm | DEAC450 is well-suited for two-photon uncaging at this wavelength, offering excellent spatial resolution.[2][3][4] |

Experimental Protocols

As this compound is not commercially available as a standard product, researchers will likely need to either synthesize it or perform an on-resin modification. Below are generalized protocols for these approaches.

Synthesis of an Activated DEAC Precursor for Conjugation

A common strategy for caging amines is to use a chloroformate derivative of the caging alcohol. The synthesis of (7-(diethylamino)coumarin-4-yl)methyl chloroformate would typically proceed as follows:

-

Synthesis of 7-(diethylamino)-4-(hydroxymethyl)coumarin: This can be achieved through a multi-step synthesis starting from 3-diethylaminophenol and a suitable three-carbon electrophile, followed by functional group manipulations to introduce the hydroxymethyl group at the 4-position.

-

Conversion to the Chloroformate: The resulting alcohol is then reacted with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a non-nucleophilic base (e.g., a hindered tertiary amine) in an aprotic solvent (e.g., dichloromethane) at low temperature.

-

Purification: The resulting chloroformate is typically purified by chromatography to remove any unreacted starting material and side products. This activated DEAC derivative is then ready for reaction with the ε-amino group of lysine.

On-Resin Conjugation of DEAC to a Lysine Side Chain

This is a more practical approach for many researchers. It involves the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH, during solid-phase peptide synthesis (SPPS).

-

Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-SPPS chemistry. The Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH is incorporated at the desired position.

-

Selective Deprotection of the Lysine Side Chain:

-

For Dde: The Dde group is selectively removed by treating the resin-bound peptide with a solution of 2-4% hydrazine in dimethylformamide (DMF).[5] The reaction is typically carried out for a short period (e.g., 2 x 3 minutes) and then the resin is thoroughly washed with DMF.

-

For Mtt: The Mtt group is removed by treatment with a mildly acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other acid-labile protecting groups (like Boc) and the resin linkage remain intact.

-

-

Conjugation of the Activated DEAC Precursor: The resin with the deprotected lysine side chain is then reacted with an excess of the activated DEAC precursor (e.g., (7-(diethylamino)coumarin-4-yl)methyl chloroformate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a suitable solvent like DMF or DCM.

-

Washing: After the coupling reaction is complete, the resin is extensively washed to remove unreacted DEAC precursor and other reagents.

-

Continuation of Peptide Synthesis (if necessary): If there are more amino acids to be added to the N-terminus, the synthesis continues with the standard Fmoc-SPPS cycles.

-

Final Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

-

Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

DEAC-caged compounds are powerful tools for studying dynamic cellular processes. For instance, the release of a caged neurotransmitter can be used to probe synaptic function with high temporal and spatial resolution.

Example Signaling Pathway: Probing Neuronal Excitability

The diagram below illustrates a simplified signaling pathway where a DEAC-caged neurotransmitter (e.g., glutamate) is used to activate a postsynaptic receptor and elicit a cellular response.

General Experimental Workflow for an Uncaging Experiment

The following diagram outlines a typical workflow for an experiment involving the photoactivation of a DEAC-caged peptide to study a cellular response.

References

The Optogenetic Switch: A Technical Guide to DEAC as a Photolabile Protecting Group

October 30, 2025

Introduction

In the intricate world of cellular signaling and drug delivery, precision is paramount. The ability to initiate a biological process at a specific time and location has revolutionized our understanding of complex systems. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this spatiotemporal control.[1] By attaching a PPG to a bioactive molecule, its function is temporarily inactivated. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high precision. This guide provides an in-depth technical overview of one such PPG, (7-diethylaminocoumarin-4-yl)methyl (DEAC), for researchers, scientists, and drug development professionals.

DEAC belongs to the coumarin family of PPGs, which are prized for their favorable photophysical properties, including high quantum yields and absorption at longer wavelengths, reducing potential phototoxicity in biological systems.[1] This guide will delve into the applications of DEAC, present its key quantitative data, provide detailed experimental protocols, and visualize relevant pathways and workflows.

Core Properties of DEAC and its Derivatives

The effectiveness of a PPG is determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which dictates how strongly the molecule absorbs light at a given wavelength; the quantum yield of uncaging (Φu), representing the efficiency of photorelease; and the two-photon absorption cross-section (σ₂), which is crucial for applications requiring deep tissue penetration and high spatial resolution.

While a comprehensive, directly comparable dataset for all DEAC derivatives is challenging to consolidate from existing literature, the following table summarizes key reported photophysical properties for DEAC and its notable derivative, DEAC450.

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | σ₂ (GM) at ~900 nm | Caged Molecule | Ref. |

| DEACM-caged 8-Br-cAMP | ~400 | High | 0.15-0.31 | Not Reported | 8-Br-cAMP | [1] |

| DEAC450-caged GABA | 450 | Not Reported | 0.39 | ~30x more active at 900 nm vs 720 nm | GABA | |

| DEAC450-caged Glutamate | 450 | Not Reported | ~0.39 | Not Reported | Glutamate |

Note: Two-photon absorption cross-section (σ₂) is often reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The efficiency of two-photon uncaging is a product of the quantum yield and the two-photon absorption cross-section.

Applications of DEAC in Research and Drug Development

The primary application of DEAC lies in the controlled release of bioactive molecules to study and manipulate cellular processes with high spatiotemporal resolution.

Neuroscience Research

A prominent application of DEAC is in the field of neuroscience for the photorelease of neurotransmitters. By caging neurotransmitters such as glutamate (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter), researchers can mimic synaptic events at specific dendritic spines or even within the synaptic cleft. This allows for the precise mapping of neural circuits and the investigation of synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). The DEAC450 derivative, with its absorption maximum shifted to 450 nm, is particularly useful for two-photon uncaging at approximately 900 nm, enabling deeper tissue penetration in brain slices with reduced scattering and phototoxicity.

Cell Signaling Studies

Beyond neurotransmitters, DEAC has been employed to cage second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This allows for the precise activation of downstream signaling cascades, enabling the dissection of complex cellular communication networks. For instance, the controlled release of cAMP can be used to study its role in protein kinase A (PKA) activation and subsequent gene expression changes.

Drug Delivery

The principles of photolabile protection are being explored for targeted drug delivery. By caging a potent therapeutic agent with a group like DEAC, the drug can remain inactive and non-toxic as it circulates in the body. Upon focused light irradiation at the target tissue (e.g., a tumor), the drug is released in its active form, minimizing off-target effects and improving the therapeutic index.

Experimental Protocols

The successful application of DEAC as a PPG requires careful execution of both the synthesis of the caged compound and the subsequent photolysis experiment.

Synthesis of DEAC-caged Compounds: A Representative Protocol

The synthesis of DEAC-caged molecules typically involves the reaction of a DEAC precursor with the molecule of interest. A common strategy for caging carboxylic acids, such as the carboxyl group of a neurotransmitter, is through esterification with 4-(bromomethyl)-7-(diethylamino)coumarin.

Materials:

-

4-(bromomethyl)-7-(diethylamino)coumarin

-

Molecule to be caged (e.g., N-Boc protected GABA)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Esterification: Dissolve the N-Boc protected molecule (1 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF. Add 4-(bromomethyl)-7-(diethylamino)coumarin (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected DEAC-caged compound.

-

Deprotection: Dissolve the purified Boc-protected compound in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Final Purification: Remove the solvent and TFA under reduced pressure. The final DEAC-caged compound can be purified by recrystallization or high-performance liquid chromatography (HPLC) to yield the final product.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods may need to be optimized for specific molecules.

Photolysis of DEAC-caged Compounds: Experimental Setup and Procedure

The uncaging of DEAC-protected molecules requires a light source capable of delivering the appropriate wavelength and intensity.

Equipment:

-

Light Source:

-

For one-photon excitation: A laser (e.g., a 405 nm diode laser or a 473 nm diode-pumped solid-state laser for DEAC450) or a filtered arc lamp.

-

For two-photon excitation: A mode-locked Ti:Sapphire laser tuned to ~800 nm for standard DEAC or ~900 nm for DEAC450.

-

-

Microscope: An upright or inverted microscope equipped for epifluorescence or two-photon imaging.

-

Delivery Optics: A system to couple the light source to the microscope and focus it on the sample (e.g., through the objective).

-

Data Acquisition System: A system to record the biological response (e.g., an electrophysiology rig for patch-clamp recordings or a camera for fluorescence imaging).

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., cultured cells or brain slices) and perfuse with a solution containing the DEAC-caged compound at a suitable concentration.

-

Target Identification: Identify the target area for photorelease using appropriate imaging techniques (e.g., differential interference contrast or fluorescence microscopy if the cells are labeled).

-

Photolysis: Deliver a brief pulse of light (typically on the millisecond timescale) to the target area to uncage the bioactive molecule. The duration and intensity of the light pulse should be optimized to release a sufficient concentration of the active molecule without causing photodamage.

-

Data Recording: Record the biological response immediately following the photolysis event. This could be a change in membrane potential, ion concentration, or fluorescence intensity, depending on the experiment.

-

Controls: Perform control experiments to ensure that the observed effects are due to the uncaged molecule and not to the light itself or the caged compound. This can include irradiating the sample in the absence of the caged compound or applying the caged compound without photolysis.

Visualizing DEAC Applications: Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex signaling pathways and experimental workflows where DEAC is employed.

Signaling Pathway: Glutamatergic Synapse Activation via DEAC-Glutamate

The following diagram illustrates the key events at a glutamatergic synapse and how DEAC-caged glutamate can be used to artificially stimulate this pathway.

Caption: Activation of a glutamatergic synapse using DEAC-caged glutamate.

Experimental Workflow: Two-Photon Uncaging of Glutamate in a Brain Slice

This diagram outlines a typical experimental workflow for studying synaptic transmission using two-photon uncaging of DEAC-glutamate.

Caption: Experimental workflow for two-photon uncaging of glutamate.

Conclusion

DEAC and its derivatives represent a versatile and powerful class of photolabile protecting groups. Their favorable photophysical properties, particularly for two-photon excitation, have made them invaluable tools in neuroscience and cell biology. As research pushes the boundaries of spatiotemporal control, the continued development and application of DEAC-based caging strategies will undoubtedly lead to new discoveries in the complex and dynamic world of biological systems. This guide provides a foundational understanding for researchers looking to harness the power of light to control biology.

References

A Technical Introduction to Photocaged Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of photocaged amino acids, their integration into synthetic peptides, and their application in biological and therapeutic research. It covers the core principles of photolabile protecting groups, detailed protocols for synthesis and activation, and a comparative analysis of commonly used caging moieties.

Introduction: Spatiotemporal Control of Peptide Activity

Peptides are crucial molecules in biological systems, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. The ability to control their activity with high precision is a powerful tool in chemical biology and drug development. Photocaged peptides are synthetic peptides whose biological function is temporarily masked by a covalently attached photolabile protecting group (PPG), also known as a "photocage."[1] Irradiation with light of a specific wavelength cleaves the PPG, releasing the native, active peptide.[1] This process, known as uncaging, offers unparalleled spatiotemporal control, allowing researchers to activate a peptide at a precise time and location, for instance, within specific tissues or even subcellular compartments.[1]

The ideal PPG for peptide synthesis should be stable to the chemical conditions of Solid-Phase Peptide Synthesis (SPPS), particularly the repeated cycles of Fmoc-deprotection and coupling.[1] Furthermore, the uncaging process should be efficient, triggered by light at wavelengths (>350 nm) that minimize cellular damage, and should produce non-toxic byproducts.[1]

Core Principles of Photocaging

The fundamental principle of photocaging involves masking a critical functional group on an amino acid side chain or terminus, thereby inactivating the peptide. Light provides the energy to induce a photochemical reaction that breaks the bond between the cage and the amino acid, restoring its native structure and function.

References

An In-depth Technical Guide to Light-Induced Protein Activation with Caged Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of light-induced protein activation using photocaged amino acids. This powerful technique offers precise spatiotemporal control over protein function, enabling researchers to dissect complex biological processes with unprecedented resolution.

Introduction: The Dawn of Photochemical Control

The ability to control protein activity in living systems with high precision is paramount for understanding complex biological signaling networks and for the development of novel therapeutic strategies. Traditional methods often lack the temporal and spatial resolution required to probe the dynamic nature of cellular processes. Light-induced protein activation, a cornerstone of optogenetics and chemical biology, has emerged as a revolutionary approach to overcome these limitations. By employing light as an external trigger, researchers can activate or deactivate proteins at specific times and locations within a cell or organism.

One of the most versatile methods for achieving such control is the use of "caged" amino acids. This technique involves the chemical modification of an amino acid's side chain with a photolabile protecting group, rendering it functionally inert. This "caged" amino acid is then site-specifically incorporated into a protein of interest. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, "uncaging" the native amino acid and restoring the protein's function.[1][2] This approach provides an irreversible, yet highly precise, method for activating protein function.

The Core Principle: Caging and Uncaging Amino Acids

The fundamental principle of this technology lies in the reversible inactivation of an amino acid's functionality through a photolabile "caging" group. These caging groups are typically aromatic molecules that are stable under physiological conditions but undergo a chemical transformation upon absorbing photons of a specific wavelength, leading to their cleavage from the amino acid.

Common Photocaging Groups

Several classes of photocaging groups have been developed, each with distinct photophysical properties. The choice of a caging group depends on factors such as the desired wavelength of activation, uncaging efficiency (quantum yield), and potential for phototoxicity.[3]

| Photocage Group | Abbreviation | Typical Uncaging Wavelength (nm) | Key Features |

| o-Nitrobenzyl | NB | ~350-365 | The classical and most widely used photocage. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | Improved photolysis properties compared to NB.[4][5][6] |

| (7-Diethylaminocoumarin-4-yl)methoxycarbonyl | DECM | ~405 | Allows for uncaging with visible light, reducing potential phototoxicity.[7] |

| Nitroveratryloxycarbonyl | NVOC | ~350-365 | Commonly used for caging amines. |

Quantitative Data on Uncaging

The efficiency of the uncaging process is a critical parameter for successful experiments. It is typically characterized by the photolysis quantum yield (Φu), which represents the probability that an absorbed photon will lead to the cleavage of the caging group.

| Caged Amino Acid | Photocage | Wavelength (nm) | Quantum Yield (Φu) | Half-life of Uncaging |

| DEACM-Ser-tRNA | DEACM | 405 | 0.0037 | ~19 seconds |

| MNI-glutamate | MNI | 405 | - | Efficient with 100 µs pulses |

| NPE-HPTS | NPE | 347-405 | - | - |

Note: Quantitative data for uncaging kinetics can be highly dependent on experimental conditions such as light intensity, pH, and the molecular context of the caged amino acid. The data presented here are illustrative examples from specific studies.

Experimental Workflow: From Gene to Activated Protein

The successful implementation of light-induced protein activation using caged amino acids involves a multi-step workflow, from the genetic engineering of the target protein to the final photoactivation and analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in a typical light-induced protein activation experiment.

Protocol 1: Site-Specific Incorporation of a Caged Amino Acid in Mammalian Cells via Amber Suppression

This protocol describes the incorporation of a caged amino acid into a target protein in mammalian cells (e.g., HEK293T) using the amber stop codon (UAG) suppression system.[1][7][8][9]

Materials:

-

HEK293T cells

-

Plasmid encoding the target protein with a UAG codon at the desired site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., PylRS/tRNAPyl)

-

Caged amino acid (e.g., DMNB-caged Serine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for the target gene and the aaRS/tRNA pair.

-

Transfection:

-

Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

On the day of transfection, replace the medium with fresh, antibiotic-free medium.

-

Prepare the transfection complexes according to the manufacturer's protocol. Typically, a 1:1 or 1:2 ratio of the target plasmid to the aaRS/tRNA plasmid is used.

-

Add the transfection complexes dropwise to the cells.

-

-

Caged Amino Acid Supplementation:

-

4-6 hours post-transfection, replace the medium with fresh medium containing the caged amino acid. The optimal concentration needs to be determined empirically but is typically in the range of 0.5-1 mM.

-

-

Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the protein containing the caged amino acid.

Protocol 2: Light-Induced Protein Activation and Live-Cell Imaging

This protocol outlines the procedure for photo-uncaging the incorporated amino acid and observing the resulting cellular response using fluorescence microscopy.

Materials:

-

Cells expressing the caged protein (from Protocol 1)

-

Fluorescence microscope equipped with a suitable light source for uncaging (e.g., a 365 nm or 405 nm LED or laser) and for imaging.

-

Objective with appropriate magnification and numerical aperture.

-

Live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

-

Imaging medium (e.g., phenol red-free DMEM).

Procedure:

-

Cell Plating: Plate the cells expressing the caged protein onto a glass-bottom dish suitable for live-cell imaging.

-

Microscope Setup:

-

Place the dish on the microscope stage within the live-cell imaging chamber and allow the environment to equilibrate.

-

Locate the cells of interest using brightfield or low-intensity fluorescence imaging.

-

-

Pre-activation Imaging: Acquire images of the cells before photoactivation to establish a baseline. If the protein's activation leads to a change in localization of a fluorescent reporter, this is the control state.

-

Photoactivation (Uncaging):

-

Select a region of interest (ROI) for photoactivation. This can be a whole cell or a subcellular region.

-

Expose the ROI to the uncaging light source (e.g., 365 nm light). The duration and intensity of the light exposure need to be optimized to achieve efficient uncaging while minimizing phototoxicity.[3][10][11][12] This can range from milliseconds to seconds.

-

-

Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the dynamic response of the protein.

-

Data Analysis: Analyze the acquired images to quantify the changes in fluorescence intensity, protein localization, or other relevant cellular parameters over time.

Protocol 3: Analysis of Protein Activation by Western Blotting

This protocol describes how to assess the activation of a signaling pathway downstream of the photoactivated protein by detecting the phosphorylation of a target protein.[13][14][15][16]

Materials:

-

Cells expressing the caged protein

-

Uncaging light source (e.g., 365 nm LED array)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific for the downstream target)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells expressing the caged protein in multi-well plates.

-

Expose the cells to the uncaging light for the optimized duration. Include a non-illuminated control.

-

At various time points after photoactivation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Image the blot using a chemiluminescence detection system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein, or run a parallel gel.

-

Quantify the band intensities to determine the change in phosphorylation upon photoactivation.

-

Protocol 4: Analysis of Cellular Response by Flow Cytometry

This protocol details how to analyze the cellular response to protein photoactivation at a single-cell level using flow cytometry.[17][18][19][20][21]

Materials:

-

Cells expressing the caged protein and a fluorescent reporter of its activity

-

Uncaging light source

-

Trypsin-EDTA

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells in a multi-well plate and expose them to the uncaging light. Include a non-illuminated control.

-

-

Cell Harvesting:

-

At the desired time point after photoactivation, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

-

-

Cell Staining (Optional): If analyzing cell surface markers or intracellular proteins, perform standard immunofluorescent staining protocols.

-

Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry staining buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence of the reporter to quantify the cellular response to photoactivation.

-

Use appropriate gating strategies to analyze the desired cell population.

-

Visualizing Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in signaling pathways and experimental procedures.

Applications in Research and Drug Development

The ability to control protein function with light has profound implications for various fields of biological research and is a burgeoning area in drug discovery.

-

Dissecting Signaling Pathways: By activating specific proteins within a signaling cascade, researchers can elucidate the precise roles of individual components and their temporal dynamics.

-

Understanding Cellular Processes: Light-induced activation allows for the study of dynamic cellular events such as cell migration, division, and apoptosis with high spatiotemporal control.

-

Drug Discovery and Target Validation: Caged compounds can be used to validate the therapeutic potential of targeting a specific protein. By activating a protein in a disease model, researchers can assess its role in the pathology. Furthermore, caged drugs that are only activated at the site of disease could lead to more targeted therapies with fewer side effects.[22]

Conclusion and Future Perspectives

Light-induced protein activation using caged amino acids is a powerful and versatile tool that provides an unprecedented level of control over biological processes. As new photocaging groups with improved properties are developed and our ability to genetically encode unnatural amino acids expands, the scope and applicability of this technology will continue to grow. This in-depth guide provides the foundational knowledge and practical protocols for researchers to harness the power of light to illuminate the intricate workings of the cell and to pave the way for novel therapeutic interventions.

References

- 1. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optica Publishing Group [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - AL [thermofisher.com]

- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 12. Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. | PDF or Rental [articles.researchsolutions.com]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Lys(DEAC)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a "caged" lysine residue into a peptide sequence. The ε-amino group of the lysine side chain is protected by a photolabile 7-(diethylamino)coumarin-4-yl)methoxycarbonyl (DEAC) group. This caging strategy allows for the precise spatial and temporal control over the release of the free amine functionality through UV irradiation, making it an invaluable tool in chemical biology, drug delivery, and studies of protein-protein interactions. The DEAC caging group offers the advantage of being cleavable at longer wavelengths (around 400-450 nm), which minimizes potential photodamage to other amino acid residues compared to cages requiring shorter UV wavelengths.

This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS, along with methods for the subsequent photolytic deprotection of the DEAC group.

Key Experimental Protocols

Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a solid-phase support. The procedure assumes a standard Fmoc-SPPS workflow.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: Methanol, Isopropanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

-

Coupling Reaction:

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

-

Add DIPEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.

-

-

Washing: After the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage from Resin and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The DEAC group remains intact during this process.

Materials:

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the cold cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Pelleting: Allow the peptide to precipitate at -20°C for 30 minutes, then pellet it by centrifugation.

-

Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification of the DEAC-Caged Peptide

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

System:

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).

-

Detection: UV detection at 220 nm and 380 nm (to monitor the DEAC group).

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the solution onto the equilibrated RP-HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the fractions by mass spectrometry to confirm the identity of the desired peptide.

-

Pool the pure fractions and lyophilize to obtain the purified DEAC-caged peptide.

Photolytic Deprotection (Uncaging) of the DEAC Group

This protocol describes the removal of the DEAC protecting group to release the free lysine side-chain amine.

Materials:

-

Purified DEAC-caged peptide

-

Aqueous buffer (e.g., PBS, Tris buffer, pH 7.4)

-

UV light source (e.g., LED lamp with a peak wavelength of ~400-420 nm or a filtered mercury lamp).

Procedure:

-

Dissolve the DEAC-caged peptide in the desired aqueous buffer. The concentration should be optimized for the specific application.

-

Place the solution in a suitable container (e.g., quartz cuvette).

-

Irradiate the sample with UV light. The irradiation time will depend on the light source intensity, the quantum yield of the photolysis, and the concentration of the peptide. The progress of the uncaging can be monitored by HPLC or mass spectrometry.

-

Confirm the complete removal of the DEAC group by mass spectrometry (observing the mass shift).

Data Presentation

| Parameter | This compound | Standard Fmoc-Amino Acid | Notes |

| Equivalents (Amino Acid) | 3.0 | 3.0 | Relative to resin functionalization. |

| Equivalents (HBTU/HOBt) | 2.9 / 3.0 | 2.9 / 3.0 | Standard activation stoichiometry. |

| Equivalents (DIPEA) | 6.0 | 6.0 | Base for activation and coupling. |

| Coupling Time | 2 - 4 hours | 1 - 2 hours | The bulky DEAC group may require longer coupling times. |

| Typical Purity (Crude) | >70% | >80% | Purity can vary based on peptide sequence. |

| Typical Yield (Purified) | 15 - 30% | 20 - 40% | Yield is sequence-dependent. |

Visualizations

Caption: Workflow for SPPS incorporation of this compound and subsequent uncaging.

Caption: Photolytic cleavage (uncaging) of the DEAC group from a lysine residue.

Application Notes and Protocols for DEAC Uncaging in Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-diethylaminocoumarin (DEAC) and its derivatives as photosensitive caging groups for the controlled release of bioactive molecules in cellular environments.

Introduction to DEAC Uncaging

Photolabile caging groups are essential tools in cell biology and drug development, enabling the precise spatiotemporal control of cellular processes. By "caging" a bioactive molecule with a photolabile protecting group, its activity is temporarily blocked. Irradiation with light of a specific wavelength cleaves the caging group, releasing the active molecule in a controlled manner.

DEAC and its derivatives are a class of coumarin-based caging groups that offer several advantages, including sensitivity to visible light, which is less phototoxic to cells than UV light, and options for two-photon excitation, allowing for highly localized uncaging in three dimensions. This technology is particularly valuable for studying rapid cellular events, such as neurotransmission and second messenger signaling.

Wavelength and Light Source Selection

The choice of wavelength and light source is critical for efficient and specific DEAC uncaging while minimizing cellular damage. The optimal wavelength depends on the specific DEAC derivative being used.

-

DEAC: The parent compound, 7-diethylaminocoumarin, has an absorption maximum in the near-UV range, making it suitable for uncaging with UV light sources.

-

DEAC450: This derivative is engineered to have a red-shifted absorption spectrum, with a maximum around 450 nm.[1][2][3][4] This allows for uncaging with blue light, which is generally less harmful to cells than UV light.[5][6] For one-photon excitation, blue lasers (e.g., 473 nm) or LEDs are effective.[5]

-

Two-Photon Uncaging: A key advantage of DEAC derivatives is their suitability for two-photon excitation. This nonlinear optical process provides high spatial resolution, confining the uncaging event to the focal volume of a high-powered laser. For DEAC450-caged compounds, a laser tuned to approximately 900 nm is highly effective for two-photon uncaging.[1][2][3][4] This wavelength is poorly absorbed by a related caging group, CDNI, which is efficiently uncaged at 720 nm, enabling powerful two-color uncaging experiments.

Commonly used light sources for DEAC uncaging include:

-

Arc Lamps: Xenon or mercury arc lamps can be used for wide-field illumination.

-

Lasers: Provide high-intensity, monochromatic light ideal for precise spatial control. Pulsed lasers, such as Ti:sapphire lasers, are required for two-photon uncaging.

-

Light Emitting Diodes (LEDs): Offer a cost-effective and stable light source for one-photon uncaging, particularly with blue-shifted DEAC derivatives.

Quantitative Data for DEAC Derivatives

The efficiency of a caged compound is determined by its photophysical properties. The following table summarizes key quantitative data for DEAC450, a widely used derivative.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |

| DEAC450-cGMP | 453 | 43,000 | 0.18 | Highly photosensitive caged cGMP photolyzed with blue light.[5][6] |

Experimental Protocols

The following are generalized protocols for preparing and using DEAC-caged compounds in cell culture. Specific parameters may need to be optimized for different cell types and experimental goals.

Protocol 1: Loading DEAC-Caged Compounds into Adherent Cells

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

DEAC-caged compound of interest

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Loading buffer (if required, e.g., containing a mild detergent like Pluronic F-127 for AM-ester derivatives)

-

Microscope equipped with the appropriate light source for uncaging

Procedure:

-

Cell Preparation: Culture adherent cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

-

Prepare Loading Solution: Dissolve the DEAC-caged compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a balanced salt solution or serum-free medium to the final working concentration. For membrane-permeant AM-ester derivatives, a loading buffer containing Pluronic F-127 may be used to improve solubility and cell loading.

-

Loading the Cells:

-

Remove the culture medium from the cells.

-

Wash the cells once with the balanced salt solution.

-

Add the loading solution to the cells and incubate at 37°C for a time optimized for your cell type and compound (typically 30-60 minutes).

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with the balanced salt solution or fresh medium to remove extracellular caged compound.

-

-

Uncaging and Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Locate the cells of interest.

-

Deliver a brief pulse of light at the appropriate wavelength and intensity to uncage the compound.

-

Simultaneously or subsequently, image the cellular response using appropriate microscopy techniques (e.g., fluorescence imaging of a reporter, electrophysiological recording).

-

Protocol 2: Uncaging in Whole-Cell Patch-Clamp Configuration

Materials:

-

Cells or tissue slices for electrophysiology

-

Patch-clamp rig with a microscope

-

DEAC-caged compound

-

Internal solution for the patch pipette

-

Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

Procedure:

-

Prepare Internal Solution: Dissolve the DEAC-caged compound directly into the internal solution for the patch pipette at the desired final concentration.

-

Establish Whole-Cell Configuration:

-

Obtain a gigaseal on a target cell with a patch pipette containing the DEAC-caged compound.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Diffusion: Allow the caged compound to diffuse from the pipette into the cell for several minutes. The time required will depend on the size of the cell and the pipette.

-

Uncaging and Recording:

-

Position the light source to illuminate the cell or a specific subcellular region.

-

Deliver a light pulse to uncage the compound.

-

Record the resulting electrical activity of the cell using the patch-clamp amplifier.

-

Signaling Pathways and Visualizations

DEAC-caged compounds are frequently used to study neuronal signaling pathways. Below are diagrams of cAMP and cGMP signaling pathways commonly investigated using this technology.

Caption: cAMP signaling pathway initiated by GPCR activation or by light-induced uncaging of DEAC-cAMP.

Caption: cGMP signaling pathway activated by nitric oxide or by photo-uncaging of DEAC-cGMP.

Caption: General experimental workflow for a DEAC uncaging experiment in cultured cells.

References

- 1. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]

- 2. Global and local missions of cAMP signaling in neural plasticity, learning, and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP signaling in neurons: patterns of neuronal expression and intracellular localization for a novel protein, AKAP 150, that anchors the regulatory subunit of cAMP-dependent protein kinase II beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-Lys(DEAC)-OH in the Synthesis of Photoactivatable Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nε-(7-diethylaminocoumarin-4-yl)methoxycarbonyl-L-lysine (Fmoc-Lys(DEAC)-OH) in the solid-phase peptide synthesis (SPPS) of photoactivatable peptides. Such peptides, often referred to as "caged" peptides, offer precise spatiotemporal control over biological processes, making them invaluable tools in cell biology, neuroscience, and drug development.

Introduction to Photoactivatable Peptides with this compound

Photoactivatable peptides are powerful tools for studying dynamic biological processes. By incorporating a photolabile caging group, the biological activity of a peptide is temporarily blocked. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active peptide with high temporal and spatial resolution.

This compound is a specialized amino acid derivative designed for the incorporation of a 7-diethylaminocoumarin (DEAC) caging group onto the side chain of a lysine residue within a peptide sequence. The DEAC cage offers several advantages, including activation by visible blue light, which is less phototoxic to cells than UV light, and a high extinction coefficient, allowing for efficient uncaging.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C36H38N4O7 |

| Molecular Weight | 654.71 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at -20°C, protected from light and moisture |

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. Below is a general protocol for manual synthesis. This can be adapted for automated peptide synthesizers.

1. Resin Preparation:

-

Start with a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling to Resin: Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

-

Wash the resin thoroughly with DMF.

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

Wash the resin with DMF.

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Photoactivation of DEAC-Caged Peptides

The DEAC caging group is cleaved upon irradiation with blue light. The efficiency of this "uncaging" process is dependent on the wavelength and duration of light exposure.

Photolysis Parameters

| Parameter | Recommended Value |

| Excitation Wavelength (λmax) | ~450 nm |

| Quantum Yield (Φ) | 0.18 - 0.39 (for DEAC450 derivatives)[1][2][3][4] |

| Extinction Coefficient (ε) at λmax | ~43,000 M-1cm-1 (for DEAC450)[1][2] |

Protocol for Photoactivation (Uncaging):

-

Dissolve the purified DEAC-caged peptide in a suitable physiological buffer.

-

Expose the peptide solution to a light source with an emission wavelength centered around 450 nm. A filtered mercury lamp or a high-power LED are suitable light sources.

-

The duration of irradiation will depend on the light intensity, the concentration of the caged peptide, and the desired extent of uncaging. It is recommended to perform initial calibration experiments to determine the optimal irradiation time for a specific experimental setup.

-

The progress of uncaging can be monitored by RP-HPLC, observing the decrease of the caged peptide peak and the appearance of the uncaged peptide peak.

Application Example: Spatiotemporal Control of a Kinase Inhibitor Peptide

This example illustrates how a DEAC-caged peptide can be used to study the signaling pathway of a specific kinase within a cell.

1. Peptide Design and Synthesis:

-

A known peptide inhibitor of a target kinase is selected.

-

A lysine residue is incorporated into the peptide sequence at a position critical for its inhibitory activity.

-

The peptide is synthesized using the SPPS protocol described above, incorporating this compound at the critical position.

2. Cellular Delivery of the Caged Peptide:

-

The purified DEAC-caged peptide inhibitor is introduced into cultured cells. This can be achieved through various methods such as microinjection, electroporation, or by conjugation to a cell-penetrating peptide.

3. Localized Photoactivation:

-

The cells are observed under a microscope equipped with a suitable light source for uncaging (e.g., a 450 nm laser).

-

A specific subcellular region of interest is irradiated with the blue light to uncage the peptide inhibitor.

4. Observation of Cellular Response:

-

The downstream effects of kinase inhibition are monitored in the irradiated region and compared to non-irradiated regions of the same cell or to control cells. This can be done using fluorescent biosensors for kinase activity, immunofluorescence to detect changes in protein phosphorylation, or by observing morphological changes in the cell.

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Caption: Signaling pathway of a photoactivated peptide.

Important Considerations

-

Potential for Photo-Claisen Rearrangement: It has been reported that coumarin cages linked to tyrosine via an ether bond can undergo a photo-Claisen rearrangement, which competes with the desired uncaging reaction. While this compound has a carbamate linkage, it is crucial to thoroughly characterize the photoproducts to ensure that the desired uncaging is the predominant photoreaction.

-

Biocompatibility of Photoproducts: The DEAC cage, upon cleavage, releases a byproduct. The potential biological effects of this byproduct should be considered and controlled for in cellular experiments.

-

Light Scattering and Penetration: In tissue experiments, the penetration depth of blue light can be limited due to scattering. This should be taken into account when designing experiments with thick biological samples.

By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize photoactivatable peptides and gain precise control over a wide range of biological processes.

References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of caged peptides using caged lysine: application to the synthesis of caged AIP, a highly specific inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Selective Deprotection of Fmoc-Lys(DEAC)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction